molecular formula C24H22 B1337049 1,4-Bis(4-methylstyryl)benzene CAS No. 76439-00-4

1,4-Bis(4-methylstyryl)benzene

Cat. No. B1337049
CAS RN: 76439-00-4
M. Wt: 310.4 g/mol
InChI Key: BCASZEAAHJEDAL-PHEQNACWSA-N
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Description

1,4-Bis(4-methylstyryl)benzene is a compound of interest in various fields of research due to its promising material properties for optoelectronic device applications. The compound has been explored for its photoluminescent characteristics, optical properties, and potential use in various applications such as wavelength shifters in liquid scintillators and components in liquid crystalline systems .

Synthesis Analysis

The synthesis of 1,4-bis(4-methylstyryl)benzene and its derivatives has been achieved through various chemical reactions. For instance, the Knoevenagel reaction has been employed to

Scientific Research Applications

Optoelectronic Material Development

1,4-Bis(4-methylstyryl)benzene nanocrystals have been explored for their potential in optoelectronic device applications due to their promising optical properties. These nanocrystals exhibit sphere-like morphology with an average particle size of about 60 nm and demonstrate stable, monodisperse aqueous dispersions. Their optical characteristics, including blue and red shifts in the peak wavelengths of absorption and emission spectra compared to tetrahydrofuran solutions, along with confirmed crystallinity through powder X-ray diffraction analysis, highlight their suitability as a new class of optoelectronic materials (Baba & Nishida, 2014).

Wavelength Shifting for Scintillation Applications

The application of 1,4-bis(4-methylstyryl)benzene derivatives, specifically bis-4-MOSB, as wavelength shifters in liquid scintillators has been studied. This novel wavelength shifter, synthesized through the Horner-Wadsworth-Emmons reaction, demonstrated improved light yield in a ternary liquid scintillator system when optimized with p-xylene and 2,5-diphenyloxazole. The bis-4-MOSB showed a red shift in maximum absorption and emission peaks, suggesting its effectiveness in enhancing scintillation processes for potential applications in radiation detection and related fields (Zheng et al., 2017).

Nanofabrication and Laser Ablation

Two-beam interference ablation of 1,4-Bis(4-methylstyryl)benzene organic crystals using short laser pulses has shown potential for precisely controlling the morphology of organic crystals. This method allows for the fabrication of grating structures with smooth surfaces on the crystals, which could be significant for applications requiring precise nanostructuring, such as in photonic devices and advanced materials research (Fang et al., 2012).

Two-Photon Applications in Biological Imaging

1,4-Bis(4-aminostyryl)benzene derivatives have been identified for their large two-photon cross-sections and high fluorescence in organic solvents, making them suitable for biological imaging applications. New derivatives with hydrophilic groups have been synthesized to improve water solubility and fluorescence quantum yields, offering a pathway to highly effective two-photon dyes for biological imaging, highlighting the material's versatility beyond traditional optoelectronic applications (Dollinger et al., 2004).

Photoluminescence and Excimer Formation

Studies on 1,4-bis-(α-cyano-4-methoxystyryl)benzene derivatives have unveiled their high photoluminescence and the occurrence of large bathochromic shifts in the emission spectra. This behavior indicates the formation of excimers, offering insights into controlling emission characteristics through various states like liquid crystalline and isotropic melts. These findings contribute to the development of photoluminescent materials with tailored emission properties for advanced optical applications (Lowe & Weder, 2002).

Safety And Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

1,4-Bis(4-methylstyryl)benzene is a promising material for optoelectronic device applications . Its nanocrystals are expected to be a candidate for a new class of optoelectronic material . Organic single crystals have attracted considerable attention for optoelectronic device applications because of their high stimulated cross-sections, broad and high-speed nonlinear optical responses, and broad tuning wavelength .

properties

IUPAC Name

1,4-bis[(E)-2-(4-methylphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCASZEAAHJEDAL-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-methylstyryl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
K Baba, K Nishida - Nanoscale Research Letters, 2014 - Springer
Single-crystal 1,4-bis(4-methylstyryl)benzene is a promising material for optoelectronic device applications. We demonstrate the preparation of 1,4-bis(4-methylstyryl)benzene …
Number of citations: 2 link.springer.com
H Nakanotani, R Kabe, M Yahiro… - Applied physics …, 2008 - iopscience.iop.org
An ambipolar light-emitting organic field-effect transistor (LE-OFET) based on a 1, 4-Bis (4-methylstyryl) benzene (BSB-Me) single crystal was developed. The BSB-Me single crystal has …
Number of citations: 78 iopscience.iop.org
Y Wang, M Li, S Liu, Y Ma, B Sun, L Wang, H Lu… - Nanomaterials, 2023 - mdpi.com
Perovskite quantum dots (QDs), emerging with excellent bright-green photoluminescence (PL) and a large absorption coefficient, are of great potential for the fabrication of light sources …
Number of citations: 7 www.mdpi.com
H Mochizuki - Bulletin of the Chemical Society of Japan, 2017 - journal.csj.jp
Three trifluoromethyl-substituted bis-styrylbenzenes were synthesized: 1,4-bis(2-trifluoromethylstyryl)benzene (2CF3), 1,4-bis(3-trifluoromethylstyryl)benzene (3CF3), and 1,4-bis(4-…
Number of citations: 8 www.journal.csj.jp
T Yasuda, M Saito, H Nakamura… - Japanese journal of …, 2006 - iopscience.iop.org
Organic field-effect transistors (OFETs) have been fabricated using thermally vacuum-evaporated films of two oligo-p-phenylenevinylenes, 1, 4-bis (4-methylstyryl) benzene (4MSB), and …
Number of citations: 17 iopscience.iop.org
X Wang, H Li, Y Wu, Z Xu, H Fu - Journal of the American …, 2014 - ACS Publications
Organic single-crystalline micro/nanostructures can effectively generate and carry photons due to their smooth morphologies, high photoluminescence quantum efficiency, and …
Number of citations: 96 pubs.acs.org
T Ashimine, T Yasuda, M Saito… - Japanese journal of …, 2008 - iopscience.iop.org
We have investigated that the stability of organic field-effect transistors (OFETs) based on two oligo-p-phenylenevinylenes, 1, 4-bis (4-methylstyryl) benzene (CH 3-OPV) and 1, 4-bis (4-…
Number of citations: 20 iopscience.iop.org
M Cao, Z Cai, X Chen, K Yi, D Wei - Journal of Materials Chemistry C, 2017 - pubs.rsc.org
We demonstrate the utilization of photochromic two-dimensional (2D) organic single crystals as the channel of organic field-effect transistors (OFETs). High-quality millimeter-sized 2D …
Number of citations: 23 pubs.rsc.org
R Kabe, H Nakanotani, T Sakanoue… - Advanced …, 2009 - Wiley Online Library
Molecular aggregation greatly affects the fluorescence quantum efficiency, transient lifetime, and amplified spontaneous emission (ASE) of bis-styrylbenzene derivatives. We compare …
Number of citations: 158 onlinelibrary.wiley.com
HH Fang, SY Lu, L Wang, R Ding, HY Wang, J Feng… - Organic …, 2013 - Elsevier
In this work, large-size tetracene- and pentacene-doped 1,4-Bis(4-methylstyryl)-benzene (BSB-Me) crystals were prepared with physical vapor transfer technique. The …
Number of citations: 26 www.sciencedirect.com

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